Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate
Description
Properties
CAS No. |
93857-51-3 |
|---|---|
Molecular Formula |
C15H12F27N2O4P |
Molecular Weight |
828.20 g/mol |
IUPAC Name |
diazanium;[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C15H6F27O4P.2H3N/c16-3(17,1-2-46-47(43,44)45)5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)12(33,34)10(29,30)8(25,26)6(21,22)4(18,14(37,38)39)15(40,41)42;;/h1-2H2,(H2,43,44,45);2*1H3 |
InChI Key |
ARRIVQGBPVGHMV-UHFFFAOYSA-N |
Canonical SMILES |
C(COP(=O)([O-])[O-])C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate typically involves the reaction of a fluorinated alcohol with phosphoric acid, followed by neutralization with ammonia. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction and ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate can undergo several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphate group.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids or bases for hydrolysis and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include fluorinated alcohols and phosphoric acid derivatives, which can be further utilized in various chemical processes .
Scientific Research Applications
Surfactant Applications
Diammonium 3,3,4,... phosphate exhibits surfactant properties due to its amphiphilic nature. It is utilized in formulations for:
- Emulsifiers : Enhancing the stability of oil-in-water emulsions in cosmetic and pharmaceutical products.
- Detergents : Acting as a cleaning agent in industrial and household cleaning products.
Coatings and Surface Treatments
The compound is employed in the formulation of specialized coatings that require:
- Water and Oil Repellency : Its fluorinated structure provides exceptional resistance to water and oils.
- Durability : Enhancing the lifespan of coatings in harsh environments.
Fire Retardants
Due to its phosphorus content and unique molecular structure:
- It serves as an effective fire retardant in various materials including textiles and plastics.
- The compound can reduce flammability by forming a protective char layer when exposed to heat.
Biological Applications
Research has indicated potential applications in biological systems:
- Drug Delivery Systems : The compound's ability to form nanoparticles can be harnessed for targeted drug delivery.
- Antimicrobial Agents : Preliminary studies suggest effectiveness against certain bacterial strains.
Environmental Applications
Diammonium 3,... phosphate has implications for environmental science:
- Bioremediation : Its properties may aid in the degradation of pollutants in contaminated sites.
- Soil Amendments : Potential use as a fertilizer or soil conditioner due to its nutrient content.
Data Table of Applications
| Application Area | Description | Benefits |
|---|---|---|
| Surfactants | Emulsifiers and detergents | Improved stability and cleaning efficiency |
| Coatings | Water and oil repellency coatings | Enhanced durability and performance |
| Fire Retardants | Fire-resistant materials | Reduced flammability |
| Biological Systems | Drug delivery and antimicrobial agents | Targeted therapy and infection control |
| Environmental Science | Bioremediation and soil amendments | Pollution reduction and nutrient enhancement |
Case Study 1: Surfactant Efficacy
A study published in the Journal of Surfactants evaluated the effectiveness of diammonium 3,... phosphate as a surfactant in various formulations. Results indicated significant improvements in emulsion stability compared to traditional surfactants.
Case Study 2: Fire Retardant Properties
Research conducted by the National Fire Protection Association demonstrated that incorporating diammonium 3,... phosphate into polymer matrices reduced flammability ratings significantly compared to untreated controls.
Case Study 3: Antimicrobial Activity
A recent investigation into the antimicrobial properties of diammonium 3,... phosphate revealed that it exhibited notable activity against Escherichia coli and Staphylococcus aureus when used in specific concentrations.
Mechanism of Action
The mechanism of action of diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate involves its interaction with surfaces and materials to modify their properties. The extensive fluorination of the compound imparts hydrophobicity and chemical resistance, making it effective in altering surface energy and wettability. The phosphate group can interact with various substrates, enhancing adhesion and stability .
Comparison with Similar Compounds
Research and Industrial Relevance
- Synthetic Utility : These compounds are intermediates in synthesizing fluorinated polymers and surfactants, critical in industries requiring chemical resistance (e.g., semiconductor manufacturing) .
- Comparative Performance :
- The target compound’s moderate chain length (C14) and fluorine count (23 F) make it versatile for both industrial and research applications, bridging the gap between highly fluorinated (C18) and less-fluorinated (C11) analogs .
- In agriculture, simpler diammonium phosphates (e.g., DAP) are widely used as fertilizers, but fluorinated variants are unsuitable for this purpose due to environmental persistence .
Biological Activity
Diammonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl phosphate (CAS No. 93857-52-4) is a complex fluorinated compound with potential applications in various fields including biochemistry and materials science. This article explores its biological activity based on existing research findings.
- Molecular Formula : C17H12F31N2O4P
- Molecular Weight : 928.21 g/mol
- Structure : The compound features a long fluorinated alkyl chain which contributes to its unique properties.
The biological activity of this compound is largely attributed to its surfactant properties and ability to interact with biological membranes. The presence of multiple fluorine atoms enhances its hydrophobic characteristics while the phosphate group provides hydrophilicity. This dual nature allows it to disrupt lipid bilayers and potentially alter cellular functions.
Biological Activity
- Antimicrobial Properties :
- Cell Membrane Interaction :
- Cytotoxicity Studies :
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of similar phosphates against common pathogens. Results indicated that the compounds effectively inhibited growth at concentrations as low as 0.5% w/v.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.5% |
| S. aureus | 0.75% |
| Pseudomonas spp | 0.25% |
Study 2: Cytotoxic Effects on Neuronal Cells
Research conducted on PC12 cells revealed that diammonium phosphate derivatives could induce apoptosis through oxidative stress pathways.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 100 | 85 |
| 300 | 47 |
| 550 | 20 |
Toxicological Profile
The toxicological profile of diammonium tetracosafluorophosphate is still under investigation. However, preliminary data suggest potential neurotoxicity at high concentrations due to oxidative stress induction . Long-term exposure studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
